N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide
Overview
Description
N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide is a complex organic compound that features a triazole ring, a phenylalanine derivative, and a phenylacetyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide typically involves multistep reactions. One common approach starts with the preparation of the triazole ring, which can be achieved through the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . The phenylalanine derivative is then introduced through a nucleophilic substitution reaction, followed by the attachment of the phenylacetyl group under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar triazole derivatives . The choice of reagents and reaction conditions is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and substituted triazole compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to the inhibition of lanosterol 14α-demethylase, an enzyme crucial for fungal cell membrane synthesis . In cancer research, the compound has been shown to inhibit kinases and other enzymes involved in cell signaling pathways, leading to reduced cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Known for its antifungal activity.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Used in the synthesis of bioactive triazole-fused heterocycles.
Uniqueness
N-(5-amino-1H-1,2,4-triazol-3-yl)-4-chloro-Nalpha-(phenylacetyl)phenylalaninamide stands out due to its unique combination of a triazole ring, phenylalanine derivative, and phenylacetyl group. This structure imparts specific biological activities and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)-3-(4-chlorophenyl)-2-[(2-phenylacetyl)amino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2/c20-14-8-6-13(7-9-14)10-15(17(28)23-19-24-18(21)25-26-19)22-16(27)11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,22,27)(H4,21,23,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDDIVAZIEQFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)NC3=NNC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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